molecular formula C7H10ClFN2 B1412869 1-(6-Fluoropyridin-3-yl)ethanamine hydrochloride CAS No. 2206821-16-9

1-(6-Fluoropyridin-3-yl)ethanamine hydrochloride

Cat. No. B1412869
M. Wt: 176.62 g/mol
InChI Key: CHJHJHBOTVQUFH-UHFFFAOYSA-N
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Description

1-(6-Fluoropyridin-3-yl)ethanamine hydrochloride is a chemical compound with the molecular formula C7H10ClFN2 . It is a solid substance and is stored in an inert atmosphere at temperatures between 2-8°C . The compound has a molecular weight of 176.62 .


Molecular Structure Analysis

The InChI code for 1-(6-Fluoropyridin-3-yl)ethanamine hydrochloride is 1S/C7H9FN2.ClH/c1-5(9)6-3-2-4-7(8)10-6;/h2-5H,9H2,1H3;1H . This code provides a standard way to encode the compound’s molecular structure and formula.


Physical And Chemical Properties Analysis

1-(6-Fluoropyridin-3-yl)ethanamine hydrochloride is a solid substance . It is stored in an inert atmosphere at temperatures between 2-8°C . The compound has a molecular weight of 176.62 .

Scientific Research Applications

Antimicrobial and Antifungal Activity

  • Synthesis and Bioactivity : A series of compounds including 1-[(1R)-1-(6-fluoro-1,3-benzothiazol-2-yl)ethyl]-3-substituted phenyl amides, derived from 1-(6-Fluoropyridin-3-yl)ethanamine, were synthesized and tested for antibacterial and antifungal properties. Some showed activities comparable to standard medicinal compounds like chloramphenicol, cefoperazone, and amphotericin B (Pejchal, Pejchalová, & Růžičková, 2015).

Acetylcholinesterase and Butyrylcholinesterase Inhibition

  • Enzyme Inhibition for Alzheimer's Disease : Novel derivatives of 1-(6-Fluoropyridin-3-yl)ethanamine showed significant inhibitory activity against enzymes like acetylcholinesterase and butyrylcholinesterase. This is particularly relevant for therapeutic interventions in Alzheimer's disease (Pejchal et al., 2016).

Catalytic Activity in Polymerization

  • Ring Opening Polymerization : Zinc complexes bearing ligands derived from 1-(6-Fluoropyridin-3-yl)ethanamine showed high catalytic activity in the ring opening polymerization of rac-lactide, which is significant for polymer science applications (Nayab, Lee, & Jeong, 2012).

Efflux Pump Inhibition in Bacterial Strains

  • Combatting Antibiotic Resistance : Derivatives of 1-(1H-Indol-3-yl)ethanamine, structurally similar to 1-(6-Fluoropyridin-3-yl)ethanamine, were effective in restoring the antibacterial activity of ciprofloxacin against Staphylococcus aureus strains resistant due to overexpression of the NorA efflux pump (Héquet et al., 2014).

DNA Interaction and Cytotoxicity

  • Copper(II) Complexes Studies : Cu(II) complexes with ligands related to 1-(6-Fluoropyridin-3-yl)ethanamine showed strong DNA binding propensity and minor structural changes in DNA, highlighting potential biomedical applications (Kumar et al., 2012).

Biocide and Corrosion Inhibition

  • Multifunctional Biocide Properties : Similar compounds like 2-(Decyithio)Ethanamine Hydrochloride demonstrated broad spectrum activity against bacteria, fungi, and algae, along with biofilm and corrosion inhibition properties (Walter & Cooke, 1997).

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements associated with it include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

IUPAC Name

1-(6-fluoropyridin-3-yl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9FN2.ClH/c1-5(9)6-2-3-7(8)10-4-6;/h2-5H,9H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHJHJHBOTVQUFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CN=C(C=C1)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10ClFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(6-Fluoropyridin-3-yl)ethanamine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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